1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate
Overview
Description
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is an organic compound with the molecular formula C10H21NO4S It is a derivative of 2,2,6,6-tetramethylpiperidine, a compound known for its stability and utility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate typically involves the reaction of 1-Hydroxy-2,2,6,6-tetramethylpiperidine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals.
Reduction: The compound can be reduced to its hydroxylamine form.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Produces nitroxide radicals.
Reduction: Yields hydroxylamine derivatives.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate involves its ability to form stable nitroxide radicals. These radicals can interact with reactive oxygen species (ROS) and other free radicals, thereby acting as antioxidants. The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways, and it can modulate redox reactions within cells .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known nitroxide radical used in oxidation reactions and as a spin label.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with similar applications in redox biology and as an antioxidant.
Uniqueness
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate is unique due to its methanesulfonate group, which imparts different reactivity and solubility properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and industrial processes where these properties are advantageous .
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZXNJHHQKIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956655 | |
Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-66-8 | |
Record name | NSC300603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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